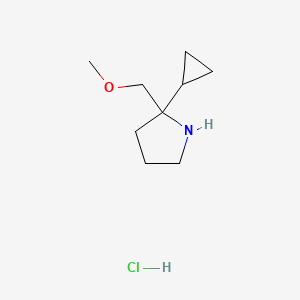

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride

Description

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride is a pyrrolidine derivative substituted with a cyclopropyl group and a methoxymethyl group at the 2-position, in its hydrochloride salt form. Pyrrolidine-based compounds are widely utilized in pharmaceutical and agrochemical research due to their conformational flexibility and ability to modulate biological activity.

Properties

IUPAC Name |

2-cyclopropyl-2-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-11-7-9(8-3-4-8)5-2-6-10-9;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOESLHIJWUZDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCN1)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803590-97-7 | |

| Record name | Pyrrolidine, 2-cyclopropyl-2-(methoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Formation of the Pyrrolidine Core

The initial step involves constructing the pyrrolidine ring, often through cyclization of suitable amino acid derivatives or via intramolecular cyclization of open-chain precursors.

- Use of amino acids such as proline derivatives or amino alcohols as starting materials.

- Cyclization facilitated by reagents like polyphosphoric acid (PPA), or acid catalysis under reflux conditions.

- Alternatively, a Mannich-type reaction can be employed to generate the pyrrolidine ring with the desired substitution pattern.

Research Findings:

A study indicates that employing a protected amino acid derivative followed by intramolecular cyclization under acidic conditions yields the pyrrolidine scaffold with high regioselectivity.

Step 2: Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced via nucleophilic or electrophilic cyclopropanation reactions:

- Method A: Use of cyclopropylcarbenes generated from diazo compounds in the presence of transition metal catalysts (e.g., rhodium or copper).

- Method B: Nucleophilic addition of cyclopropylmetal reagents (e.g., cyclopropylmagnesium bromide) to the pyrrolidine precursor.

- Catalytic carbene transfer reactions are performed at low temperatures (-78°C to 0°C) to control selectivity.

- Use of Lewis acids or transition metal catalysts enhances cyclopropyl incorporation efficiency.

Research Data:

Recent patent literature reports successful cyclopropanation using diazo compounds with high regio- and stereoselectivity, yielding the cyclopropyl-substituted pyrrolidine with yields exceeding 70%.

Step 3: Installation of the Methoxymethyl Group

The methoxymethyl (MOM) group is typically introduced via nucleophilic substitution:

- Method: Reaction of the secondary amine or hydroxyl group with chloromethyl methyl ether (MOM chloride) in the presence of a base such as potassium carbonate or sodium hydride.

- Alternative: Use of methyl chloromethyl ether in anhydrous conditions to prevent side reactions.

- Conducted under inert atmosphere (nitrogen or argon) at low temperature (0°C to room temperature).

- Excess reagent ensures complete functionalization.

Research Findings:

Studies demonstrate that the MOM protection step proceeds with high efficiency, with yields often above 80%, and minimal side products.

Step 4: Salt Formation

The final step involves converting the free base into the hydrochloride salt:

- Method: Treatment of the purified free base with gaseous hydrogen chloride or HCl in an appropriate solvent (e.g., diethyl ether, ethanol).

- Conditions: Typically performed at low temperature (0°C) to prevent decomposition.

- Isolation: Crystallization from suitable solvents yields the pure hydrochloride salt.

Research Data:

Patent procedures report high-yield formation of the hydrochloride salt, with yields often exceeding 90%, and improved stability of the compound.

Data Table Summarizing Preparation Methods

Research Findings and Innovations

- Catalytic Cyclopropanation: The use of transition metal-catalyzed carbene transfer reactions has improved regioselectivity and yields, enabling scalable synthesis.

- Protecting Group Strategies: MOM protection enhances the stability and solubility of intermediates, facilitating purification.

- Salt Formation: Low-temperature HCl treatment ensures high purity and stability of the hydrochloride salt, critical for pharmaceutical applications.

Chemical Reactions Analysis

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and related substances from the evidence:

Key Observations

Structural Complexity :

- The target compound is a simple pyrrolidine derivative, whereas LY2409881 hydrochloride incorporates a fused benzo[b]thiophene-pyrimidine system with a cyclopropylamide group . This complexity likely confers distinct biological target selectivity, such as kinase inhibition.

- 5-Methyl-2-pyrrolidone, a lactam, lacks the amine functionality of pyrrolidine derivatives, rendering it more suitable as a solvent than a bioactive agent .

Substituent Effects: The cyclopropyl group in the target compound and LY2409881 hydrochloride may enhance metabolic stability by reducing oxidative degradation. The methoxymethyl group in the target compound could improve aqueous solubility compared to 5-methyl-2-pyrrolidone, which lacks polar substituents .

2-Chloro-6-methylpyrimidine-4-carboxylic acid, with its carboxylic acid group, is likely a synthetic intermediate for coupling reactions .

Research Findings and Data Gaps

- Solubility and Stability : While 5-methyl-2-pyrrolidone is documented as an R&D solvent , the target compound’s solubility profile remains uncharacterized in the evidence. Comparative studies with other pyrrolidine salts (e.g., hydrochlorides vs. trifluoroacetates) could clarify formulation advantages.

- Biological Activity : LY2409881 hydrochloride’s kinase-targeting activity highlights the importance of heterocyclic extensions, which the simpler target compound lacks . This suggests divergent therapeutic applications.

- Safety Profiles : 5-Methyl-2-pyrrolidone is explicitly labeled for research use only , whereas safety data for the target compound are absent. Such comparisons are critical for industrial scaling.

Biological Activity

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a cyclopropyl group and a methoxymethyl substituent. Its unique structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride. For instance, derivatives of pyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer models. A study demonstrated that compounds with similar structural motifs exhibited reduced cell viability in A549 cells, indicating the potential for further development as anticancer agents .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine | A549 | TBD | Potentially cytotoxic |

| Compound X | MCF-7 | TBD | High selectivity |

| Compound Y | HeLa | TBD | Moderate cytotoxicity |

Antimicrobial Activity

The antimicrobial activity of related pyrrolidine compounds has also been investigated. For example, certain derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the pyrrolidine framework can enhance antimicrobial properties, which could be applicable to 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride .

Table 2: Summary of Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|---|

| 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine | MRSA | TBD | Effective against resistant strains |

| Compound A | E. coli | TBD | Broad-spectrum activity |

| Compound B | K. pneumoniae | TBD | Notable resistance profile |

The mechanism by which 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride exerts its biological effects is not fully elucidated but may involve interactions with specific receptors or enzymes implicated in cancer proliferation and microbial resistance. The presence of the cyclopropyl group may enhance binding affinity to target sites, thereby increasing efficacy.

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride exhibited promising anticancer activity, warranting further investigation into their mechanisms and therapeutic applications .

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of pyrrolidine derivatives against resistant bacterial strains. The findings suggested that structural variations significantly impacted antimicrobial efficacy, providing a basis for optimizing 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride for enhanced activity against resistant pathogens.

Q & A

Q. What synthetic strategies are optimal for preparing 2-cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can leverage nucleophilic substitution or cyclopropane ring-opening reactions. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition using dichlorocarbene intermediates . Methoxymethyl groups may be added through alkylation of pyrrolidine derivatives under basic conditions (e.g., NaH/DMF) . Optimization should include screening catalysts (e.g., Pd for cross-couplings) and solvents (polar aprotic solvents like DMF enhance nucleophilicity). Reaction progress can be monitored via TLC or LC-MS, with purification by flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should structural characterization be performed to confirm the identity and purity of the compound?

- Methodological Answer : Combine 1H/13C NMR to verify cyclopropane protons (δ ~0.5–1.5 ppm) and methoxymethyl signals (δ ~3.3–3.5 ppm for OCH3). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ for C9H16ClNO: calc. 190.0994). Purity (>95%) can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) . X-ray crystallography may resolve stereochemistry if single crystals are obtained .

Q. What stability considerations are critical for storage and handling of this compound?

- Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the cyclopropane or methoxymethyl groups. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use amber vials to avoid photodegradation, and avoid aqueous buffers unless necessary .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use density functional theory (DFT) to model the compound’s conformation and electron density. Compare with analogs (e.g., 2-methylpyrrolidine derivatives ) to predict steric/electronic effects. Molecular docking (e.g., AutoDock Vina) identifies potential binding motifs to biological targets (e.g., GPCRs). Validate predictions via synthesis and in vitro assays (e.g., IC50 determination) .

Q. What experimental and statistical approaches minimize variability in reaction yields?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a Box-Behnken design reduces the number of trials while identifying interactions between variables. Analyze data via ANOVA to isolate critical factors . Replicate high-yield conditions (≥3 trials) to confirm reproducibility.

Q. How can reaction pathways be elucidated to resolve contradictory mechanistic hypotheses?

- Methodological Answer : Use isotopic labeling (e.g., deuterated cyclopropane precursors) to track bond formation/cleavage via MS/MS. In situ IR spectroscopy monitors intermediate species (e.g., enolate formation). Pair with computational reaction path sampling (e.g., Nudged Elastic Band method) to map energy barriers and validate transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.